(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453615
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13453615

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N,3-dimethylbutanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1
Standard InChI Key NMPUBZIIOZLDBX-DJNXLDHESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Introduction

Synthesis

The synthesis of such compounds typically involves:

  • Amide Bond Formation: Reacting a carboxylic acid derivative (e.g., an activated ester or acid chloride) with an amine under controlled conditions.

  • Chirality Control: Ensuring the (S)-configuration through the use of enantiomerically pure starting materials or chiral catalysts.

  • Substituent Introduction: Benzylation of the piperidine ring and methylation of the amide nitrogen are achieved using appropriate alkylating agents.

Detailed synthetic pathways for structurally related compounds often employ multi-step protocols involving protection/deprotection strategies and purification techniques like crystallization or chromatography.

Pharmacological Potential

Compounds with similar structural motifs have been investigated for their activity on:

  • Dopamine Transporters (DAT): Piperidine derivatives are known to exhibit high affinity for monoamine transporters, influencing neurological pathways .

  • Serotonin and Norepinephrine Transporters: Modifications on the piperidine ring and amide functionality can tune selectivity across these targets .

These properties make such compounds candidates for treating neuropsychiatric disorders, including depression, ADHD, and substance abuse.

Research Context

Studies on structurally related compounds have demonstrated:

  • High Affinity for Dopamine Receptors:

    • Enantioselective binding to D3 over D2 receptors has been reported for similar scaffolds .

    • Functional assays reveal modulation of receptor activity, which is crucial for therapeutic applications in addiction and mood disorders.

  • Metabolic Stability:

    • Compounds with bulky substituents like benzyl groups often exhibit enhanced metabolic stability, making them suitable for in vivo studies .

Applications in Medicinal Chemistry

Potential applications include:

  • Development of selective dopamine transporter inhibitors.

  • Exploration as lead compounds for neurodegenerative diseases.

  • Use as molecular probes in receptor-binding studies.

Limitations and Future Directions

While promising, challenges include:

  • Optimizing selectivity to minimize off-target effects.

  • Investigating long-term safety profiles in preclinical models.

  • Expanding structure-activity relationship (SAR) studies to refine pharmacological properties.

This compound represents a valuable scaffold in drug discovery, particularly for targeting neurological pathways. Further research is needed to fully elucidate its therapeutic potential and optimize its pharmacokinetic profile.

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